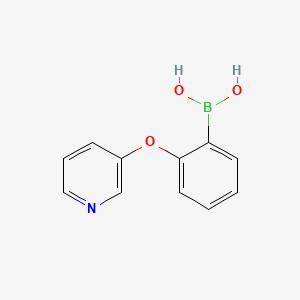
(2-(Pyridin-3-yloxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Pyridin-3-yloxy)phenyl)boronic acid is an organoboron compound with the molecular formula C11H10BNO3. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl group substituted with a pyridin-3-yloxy moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-3-yloxy)phenyl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Pyridin-3-yloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
(2-(Pyridin-3-yloxy)phenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Pyridin-3-yloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
Pyridine-2-boronic Acid: A boronic acid with a pyridine ring directly attached to the boron atom.
Comparison:
Uniqueness: (2-(Pyridin-3-yloxy)phenyl)boronic acid is unique due to the presence of both a phenyl and a pyridin-3-yloxy group, which can influence its reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C11H10BNO3 |
|---|---|
Poids moléculaire |
215.01 g/mol |
Nom IUPAC |
(2-pyridin-3-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)10-5-1-2-6-11(10)16-9-4-3-7-13-8-9/h1-8,14-15H |
Clé InChI |
JRKUKYUKYHKOOA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1OC2=CN=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




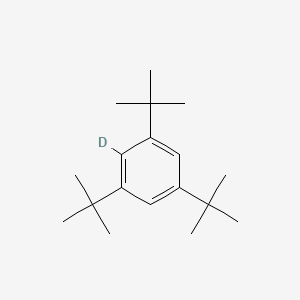
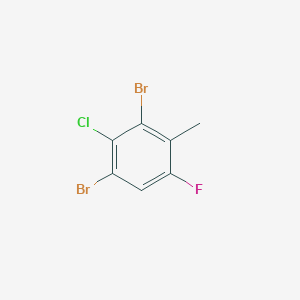

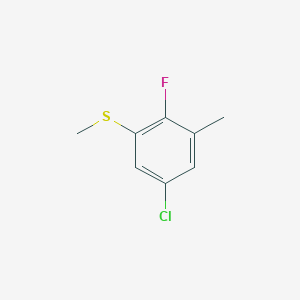
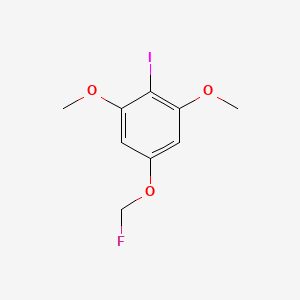
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

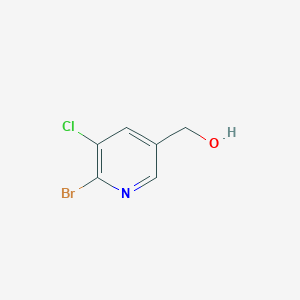
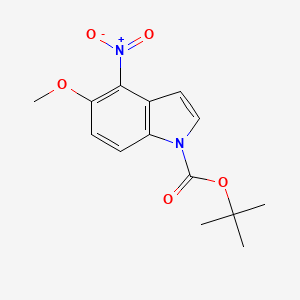
![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)

